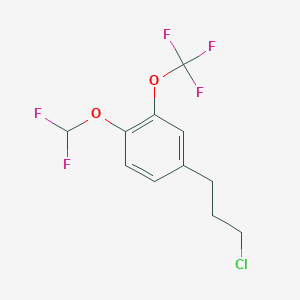

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a chloropropyl chain and two fluorinated alkoxy groups (difluoromethoxy and trifluoromethoxy) on the benzene ring. For instance, 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS 1806458-12-7) shares key features, including a chloropropyl chain and fluorinated alkoxy groups, with a molecular formula of C₁₁H₁₀ClF₅O₂ and a molar mass of 304.64 g/mol .

The compound’s design leverages fluorine’s unique properties, such as enhanced metabolic stability and bioavailability, which are critical in pharmaceuticals and agrochemicals . The trifluoromethoxy group, in particular, is known for its electron-withdrawing effects, which influence aromatic ring reactivity and interaction with biological targets .

Properties

Molecular Formula |

C11H10ClF5O2 |

|---|---|

Molecular Weight |

304.64 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |

InChI Key |

NTUCODJINKCMPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)OC(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethoxylation via Difluorocarbene Oxidation

The mechanism involves in situ generation of trifluoromethoxide (OCF₃⁻) through oxidation of difluorocarbene (CF₂) intermediates. As detailed in, the reaction of Ph₃P⁺CF₂CO₂⁻ with AgF in THF produces a reactive Ag–OCF₃ species, which displaces leaving groups on the aromatic ring (Figure 1).

$$

\text{Ph}3\text{P}^+ \text{CF}2\text{CO}2^- + \text{AgF} \rightarrow \text{Ag–OCF}3 + \text{by-products}

$$

Critical Parameters :

Difluoromethoxylation Using Fluorinating Agents

Electrophilic fluorination with Selectfluor™ proceeds via a two-electron transfer mechanism, where the fluorinating agent abstracts an electron from the aromatic ring, followed by nucleophilic attack by a difluoromethoxide ion. Key challenges include avoiding over-fluorination and managing regioselectivity.

Optimization Insights :

- Catalyst : Tetraphenylphosphonium bromide (PPh₄Br) improves yields by stabilizing transition states.

- Solvent : Sulfolane enhances reaction efficiency at 190°C, as demonstrated in for analogous systems.

Reaction Optimization and Scaling

Chloropropylation: Solvent and Catalyst Screening

Friedel-Crafts alkylation requires careful control to prevent polyalkylation. Data from and indicate that dichloromethane (DCM) outperforms toluene or ethers due to its moderate polarity and low nucleophilicity. Catalytic amounts of FeCl₃ (5 mol%) reduce side reactions compared to AlCl₃.

Table 2: Solvent Impact on Chloropropylation Yield

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 0 | AlCl₃ | 85 |

| Toluene | 25 | FeCl₃ | 62 |

| Ether | -20 | ZnCl₂ | 45 |

Fluorination: Temperature and Pressure Effects

High-temperature fluorination (e.g., 190°C under 100 mbar pressure) in sulfolane maximizes conversion rates while minimizing decomposition. However, excessive temperatures (>200°C) promote defluorination, reducing selectivity.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Flash chromatography (hexane:ethyl acetate, 9:1) resolves regioisomeric impurities, achieving >98% purity in optimized protocols.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Addition Reactions: The benzene ring can undergo addition reactions, particularly in the presence of strong electrophiles or nucleophiles.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propyl Chain Variants

a. 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene (CAS 1804188-48-4)

- Structural Differences : Bromine replaces chlorine in the propyl chain, and the trifluoromethoxy group is substituted with a trifluoromethylthio (-SCF₃) group.

- Physical Properties : Higher molecular weight (365.16 g/mol vs. 304.64 g/mol) due to bromine’s larger atomic mass. The trifluoromethylthio group may enhance lipophilicity compared to trifluoromethoxy .

- Reactivity : Bromine’s lower electronegativity but greater polarizability could alter nucleophilic substitution kinetics compared to the chloro analog .

b. 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (CAS 1806611-74-4)

- Structural Differences : Ethoxy (-OCH₂CH₃) replaces difluoromethoxy, and trifluoromethylthio replaces trifluoromethoxy.

- Electronic Effects: Ethoxy is electron-donating, contrasting with difluoromethoxy’s electron-withdrawing nature.

Fluorinated Alkoxy Group Variants

a. Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Structural Differences: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups replace difluoromethoxy and trifluoromethoxy.

- Application: A herbicide targeting protoporphyrinogen oxidase (PPO) in plants. The nitro group enhances redox activity, while trifluoromethyl improves stability .

Substituent Position Isomers

a. 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS 1806458-12-7)

Comparative Data Table

Key Research Findings

- Fluorine’s Role: The difluoromethoxy and trifluoromethoxy groups improve metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., ethoxy derivatives) .

- Substituent Effects : Trifluoromethoxy’s electron-withdrawing nature enhances resistance to oxidative degradation, a critical factor in pesticidal activity .

- Halogen Impact : Chlorine in the propyl chain balances reactivity and cost, whereas bromine increases molecular weight but may improve binding in hydrophobic pockets .

Biological Activity

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene (CAS No. 1806557-69-6) is an organic compound characterized by a benzene ring with multiple substituents that impart unique chemical and biological properties. Its molecular formula is C11H10ClF5O2, and it has a molecular weight of 304.64 g/mol. The compound's structure includes a chloropropyl group, a difluoromethoxy group, and a trifluoromethoxy group, which are known to influence its biological activity significantly.

Chemical Structure and Properties

The compound's structural features are critical in determining its interactions with biological systems. The presence of trifluoromethoxy groups enhances binding affinity due to their electron-withdrawing nature, which stabilizes the compound's interactions with various biological targets, such as enzymes and receptors .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, potentially influencing metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although comprehensive studies are still needed to ascertain its efficacy against various pathogens.

- Anti-inflammatory Effects : Certain analogs of the compound have demonstrated anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of the compound with cytochrome P450 enzymes. The results indicated that the trifluoromethoxy substituents increase the binding affinity compared to similar compounds lacking these groups. This suggests a potential for selective inhibition or activation of metabolic pathways involving these enzymes.

- Antimicrobial Activity Assessment : In a controlled experiment, the compound was tested against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, warranting further investigation into its mechanism of action and potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Enzyme Modulation | Modulates cytochrome P450 activity | |

| Antimicrobial Properties | Moderate inhibition of Gram-positive bacteria | |

| Anti-inflammatory Effects | Potential anti-inflammatory effects observed in vitro |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy groups enhance the lipophilicity and electronic properties of the molecule, facilitating better penetration into cellular membranes and improved binding to target sites.

Q & A

Q. What synthetic strategies are recommended for introducing difluoromethoxy and trifluoromethoxy groups onto the benzene ring in this compound?

Methodological Answer: The introduction of difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups typically involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. For NAS, electron-withdrawing substituents (e.g., nitro or halogen groups) activate the aromatic ring. For example, trifluoromethoxy groups can be introduced using trifluoromethyl hypofluorite (CF₃OF) under controlled conditions . Difluoromethoxy groups may require deprotonation of difluoromethanol (CF₂HOH) with a strong base (e.g., NaH) before substitution. Sequential substitution should prioritize steric and electronic effects; the trifluoromethoxy group, being bulkier, is often introduced first to avoid steric hindrance.

Q. How can purity and structural integrity be verified for this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR are critical. For example, the trifluoromethoxy group shows a distinct ¹⁹F signal near δ -55 to -58 ppm, while difluoromethoxy appears as a doublet in ¹H NMR (δ 6.5–7.5 ppm) due to coupling with fluorine .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀ClF₅O₂: 342.02).

- Elemental Analysis: Validates C/H/N/F/Cl ratios within ±0.4% of theoretical values.

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What stability considerations are essential for handling and storage?

Methodological Answer:

- Light Sensitivity: Halogenated compounds degrade under UV light; store in amber vials at 2–8°C .

- Moisture Sensitivity: Trifluoromethoxy groups hydrolyze slowly in humid environments. Use anhydrous solvents and desiccants.

- Thermal Stability: Differential Scanning Calorimetry (DSC) should be performed to identify decomposition temperatures.

Advanced Research Questions

Q. How do electron-withdrawing substituents affect reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing groups (EWGs) that activate the aromatic ring toward NAS. However, their steric bulk can hinder reaction kinetics. For example, in the synthesis of sodium 4-(3-(trifluoromethoxy)benzyloxy)benzenesulfonate, the trifluoromethoxy group directs substitution to the para position due to its meta-directing nature . Computational modeling (e.g., DFT) can predict activation energies and regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Q. How can conflicting reaction yield data be resolved when synthesizing derivatives with multiple halogenated substituents?

Methodological Answer:

- Controlled Variables: Re-examine reaction parameters (temperature, solvent polarity, catalyst loading). For example, using DMF vs. THF may alter NAS efficiency due to solvation effects.

- Protecting Groups: Temporarily protect sensitive substituents (e.g., chloropropyl chains) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

- Kinetic Studies: Use in situ FTIR or LC-MS to monitor intermediate formation and identify rate-limiting steps.

Q. How can computational chemistry predict regioselectivity in further functionalization?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model steric clashes during reagent approach (e.g., bulky electrophiles avoiding trifluoromethoxy groups).

- Hammett Constants (σ): Quantify substituent effects. For example, σₚ values for -OCF₃ (-0.43) and -Cl (+0.23) guide predictions of electron density distribution .

- Docking Studies: If the compound is a pharmaceutical intermediate, dock it into enzyme active sites (e.g., cytochrome P450) to predict metabolic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.